7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1449598-85-9
VCID: VC7370583
InChI: InChI=1S/C8H5FN2O2/c9-5-1-2-6-10-7(12)3-8(13)11(6)4-5/h1-4,12H
SMILES: C1=CC2=NC(=CC(=O)N2C=C1F)O
Molecular Formula: C8H5FN2O2
Molecular Weight: 180.138

7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.: 1449598-85-9

Cat. No.: VC7370583

Molecular Formula: C8H5FN2O2

Molecular Weight: 180.138

* For research use only. Not for human or veterinary use.

7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one - 1449598-85-9

Specification

CAS No. 1449598-85-9
Molecular Formula C8H5FN2O2
Molecular Weight 180.138
IUPAC Name 7-fluoro-2-hydroxypyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C8H5FN2O2/c9-5-1-2-6-10-7(12)3-8(13)11(6)4-5/h1-4,12H
Standard InChI Key IJPUKUSYXQAGHU-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CC(=O)N2C=C1F)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a bicyclic system where a pyridine ring (six-membered, aromatic) is fused with a pyrimidinone moiety (six-membered, containing two nitrogen atoms and a ketone group). Key substituents include:

  • Fluorine at position 7, introducing electronegativity and influencing electronic distribution.

  • Hydroxyl group at position 2, enabling hydrogen bonding and acidity.

The SMILES notation C1=CC2=NC(=CC(=O)N2C=C1F)O and InChIKey IJPUKUSYXQAGHU-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC8H5FN2O2\text{C}_8\text{H}_5\text{FN}_2\text{O}_2
Molecular Weight180.1359 g/mol
SMILESC1=CC2=NC(=CC(=O)N2C=C1F)O
InChIKeyIJPUKUSYXQAGHU-UHFFFAOYSA-N

Spectral and Collision Cross-Section Data

Mass spectrometry studies predict collision cross-sections (CCS) for various adducts, aiding in analytical identification:

Table 2: Predicted Collision Cross-Sections

Adductm/zCCS (Ų)
[M+H]+181.04079133.3
[M+Na]+203.02273147.6
[M-H]-179.02623133.0

These values facilitate differentiation from structurally similar compounds in complex mixtures.

Physicochemical Stability

The compound is stored at room temperature, indicating moderate stability under ambient conditions . No decomposition products or shelf-life limitations are reported, though fluorine’s electron-withdrawing effects likely enhance resistance to oxidative degradation.

Synthetic Routes and Challenges

Reported Synthesis Strategies

While explicit synthetic protocols for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one are scarce, analogous pyridopyrimidinones are typically synthesized via:

  • Multicomponent Reactions (MCRs): Combining aldehydes, amines, and carbonyl compounds under catalytic conditions.

  • Cyclization of Precursors: Intramolecular cyclization of substituted pyridine or pyrimidine intermediates.

Pharmaceutical Applications and Mechanisms

Neurological and Psychiatric Drug Development

The compound serves as an intermediate in synthesizing molecules targeting:

  • GABA Receptors: Modulators for anxiety and epilepsy .

  • Monoamine Oxidases (MAOs): Inhibitors for depression and neurodegenerative diseases.

Its fused aromatic system facilitates π-π stacking with binding pockets, while the hydroxyl group may engage in hydrogen bonding.

Table 3: Comparison with Chloro Analog

Property7-Fluoro Derivative7-Chloro Derivative
Molecular Weight180.14 g/mol196.59 g/mol
ElectronegativityHigher (F > Cl)Lower
BioactivityNeurological applicationsAntimicrobial, anticancer

Future Directions and Research Gaps

Mechanistic Elucidation

  • Target Identification: Use affinity chromatography or computational docking to identify binding partners.

  • In Vivo Efficacy: Evaluate pharmacokinetics and blood-brain barrier penetration in animal models.

Derivative Synthesis

  • Structure-Activity Relationships (SAR): Introduce substituents at positions 3 and 8 to enhance potency.

  • Prodrug Development: Mask the hydroxyl group to improve oral bioavailability.

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